![molecular formula C13H21N3O3S B7353995 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide, also known as SMT 19969, is a cyclopropane-containing sulfonamide compound. It has been studied extensively for its potential use in treating bacterial infections.
Mechanism of Action
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide works by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of folate, which is essential for the growth and survival of bacteria. By inhibiting this enzyme, this compound leads to a depletion of folate and ultimately results in bacterial death.
Biochemical and Physiological Effects:
This compound has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa. It has also been shown to have low toxicity in animal studies. However, further research is needed to determine its potential toxicity in humans.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide in lab experiments is its broad spectrum of activity against different types of bacteria. Another advantage is its low toxicity in animal studies. However, one limitation is the multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide. One direction is to study its potential use in combination with other antibiotics to enhance its efficacy. Another direction is to investigate its potential use in treating biofilm-associated infections. Additionally, further research is needed to determine its potential toxicity in humans and to optimize its synthesis process for large-scale production.
Synthesis Methods
The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide is a multi-step process. The first step involves the reaction of 1-ethylimidazole with epichlorohydrin to form 2-(1-ethylimidazol-2-yl)oxirane. This intermediate is then reacted with (R)-(+)-glycidyl tosylate to form (R)-(+)-2-(1-ethylimidazol-2-yl)oxan-3-ol. The final step involves the reaction of (R)-(+)-2-(1-ethylimidazol-2-yl)oxan-3-ol with cyclopropanesulfonyl chloride to form this compound.
Scientific Research Applications
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide has been studied for its potential use in treating bacterial infections. It has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It works by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This leads to a depletion of folate and ultimately results in bacterial death.
properties
IUPAC Name |
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-2-16-8-7-14-13(16)12-11(4-3-9-19-12)15-20(17,18)10-5-6-10/h7-8,10-12,15H,2-6,9H2,1H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZYLHONYLHGQ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.